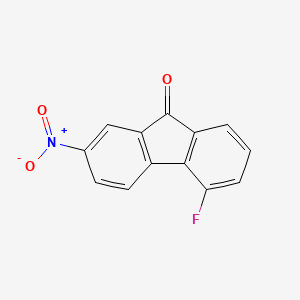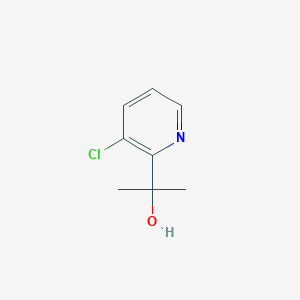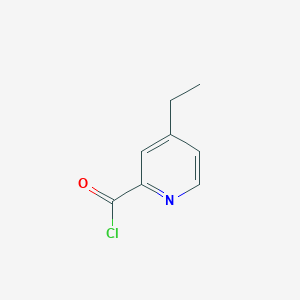
4-Ethylpyridine-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylpicolinoylchloride is an organic compound with the molecular formula C8H8ClNO. It is a derivative of picolinic acid, where the carboxyl group is replaced by a carbonyl chloride group. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethylpicolinoylchloride can be synthesized through several methods. One common approach involves the chlorination of 4-ethylpicolinic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of 4-ethylpicolinoylchloride often involves large-scale chlorination processes. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethylpicolinoylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 4-ethylpicolinic acid.
Reduction: Can be reduced to 4-ethylpicolinamide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in anhydrous solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature or under reflux.
Hydrolysis: Conducted in aqueous acidic or basic conditions at elevated temperatures.
Reduction: Performed in anhydrous ether or THF under inert atmosphere.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution.
4-Ethylpicolinic Acid: Resulting from hydrolysis.
4-Ethylpicolinamide: Produced by reduction.
Applications De Recherche Scientifique
4-Ethylpicolinoylchloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 4-ethylpicolinoylchloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules.
Comparaison Avec Des Composés Similaires
Picolinoyl Chloride: Similar structure but without the ethyl group.
4-Methylpicolinoyl Chloride: Contains a methyl group instead of an ethyl group.
4-Phenylpicolinoyl Chloride: Contains a phenyl group instead of an ethyl group.
Uniqueness: 4-Ethylpicolinoylchloride is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of its derivatives. This makes it a valuable compound in the synthesis of specific molecules where the ethyl group plays a crucial role in the desired chemical or biological activity.
Propriétés
Numéro CAS |
640296-11-3 |
|---|---|
Formule moléculaire |
C8H8ClNO |
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
4-ethylpyridine-2-carbonyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-2-6-3-4-10-7(5-6)8(9)11/h3-5H,2H2,1H3 |
Clé InChI |
WOQZVLZKJKYAJM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




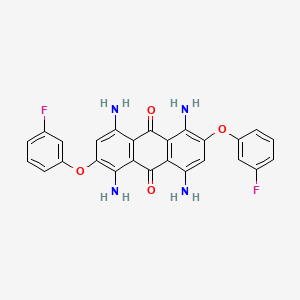
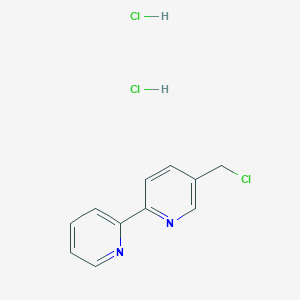


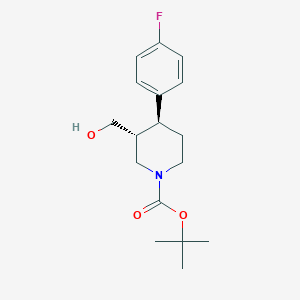
![6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13129048.png)
![3'-Methyl-[2,2'-bithiophene]-3-carboxylic acid](/img/structure/B13129050.png)
![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)
